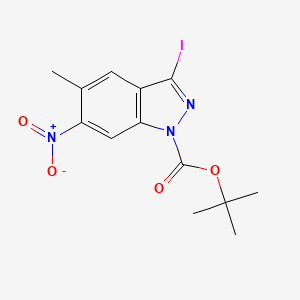

3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester

Description

3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic acid tert-butyl ester is a highly functionalized indazole derivative with a tert-butyl ester group at the 1-position, an iodine substituent at the 3-position, and nitro and methyl groups at the 5- and 6-positions, respectively. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The tert-butyl ester moiety enhances solubility in organic solvents and stabilizes the carboxylic acid intermediate during synthesis . The iodine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), while the nitro group serves as a strong electron-withdrawing group, influencing reactivity and stability . Its molecular weight is approximately 433.2 g/mol (calculated based on structural formula).

Properties

IUPAC Name |

tert-butyl 3-iodo-5-methyl-6-nitroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14IN3O4/c1-7-5-8-10(6-9(7)17(19)20)16(15-11(8)14)12(18)21-13(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALAGFZBVEDAFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])N(N=C2I)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a sequence:

- Construction of the indazole core with appropriate substitution (methyl and nitro groups).

- Selective iodination at the 3-position of the indazole ring.

- Protection of the indazole nitrogen (N1) with a tert-butyl carbamate (BOC) group.

- Formation of the carboxylic acid tert-butyl ester functionality.

Protection of Indazole Nitrogen (N1) with tert-Butyl Carbamate (BOC)

A critical step in the preparation is the N1-protection of the indazole nucleus to prevent unwanted side reactions during further functionalization. This is achieved using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Method: The reaction is performed in basic media, often with triethylamine or 4-dimethylaminopyridine (DMAP) as a catalyst/base, at room temperature or slightly elevated temperatures.

- Innovative Technique: Recent studies have demonstrated that ultrasound irradiation can accelerate this protection step, allowing quantitative conversion in less than 5 minutes at room temperature.

- Solvent: Acetonitrile or tetrahydrofuran (THF) are commonly used solvents.

- Outcome: The N1-BOC protected 3-iodoindazole is obtained with high purity and yield, facilitating subsequent transformations.

This approach is supported by experimental data showing rapid and efficient N-protection under ultrasound, which is notable because indazole nitrogen is less basic than typical amines, making protection more challenging.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The 3-iodo substituent enables palladium-catalyzed cross-coupling with boronic acids/esters. Key findings include:

Reaction Conditions and Outcomes

-

Microwave irradiation significantly improves reaction efficiency compared to conventional heating .

-

Steric hindrance from the tert-butyl group slows coupling kinetics but does not preclude reactivity .

Nitro Group Transformations

The 6-nitro group participates in reduction and displacement reactions:

Catalytic Hydrogenation

| Substrate | Catalyst | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| 3-Iodo-5-methyl-6-nitro-1H-indazole-1-t-Bu ester | H₂/Pd-C | 6-Amino-5-methyl-3-iodo-1H-indazole-1-t-Bu ester | 82 | EtOH, RT, 12 h |

-

The nitro group is selectively reduced without affecting the iodo substituent .

-

Alternative reductants (e.g., Fe/HCl) yield similar results but with lower purity .

Ester Hydrolysis and Deprotection

The tert-butyl ester undergoes acid-catalyzed hydrolysis to release the free carboxylic acid:

Deprotection Conditions

| Substrate | Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| 3-Iodo-5-methyl-6-nitro-1H-indazole-1-t-Bu ester | TFA/DCM (1:1) | 3-Iodo-5-methyl-6-nitro-1H-indazole-1-carboxylic acid | 95 | RT, 2 h |

-

The reaction proceeds via tert-butyl cation formation, confirmed by LC-MS .

-

Basic hydrolysis (NaOH/THF) is less efficient (yield: 60–70%) due to competing nitro group side reactions .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates substitution at the 3-iodo position:

SNAr with Amines

| Substrate | Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| 3-Iodo-5-methyl-6-nitro-1H-indazole-1-t-Bu ester | Piperidine | 3-Piperidinyl-5-methyl-6-nitro-1H-indazole-1-t-Bu ester | 58 | DMF, 80°C, 6 h |

-

Reactions require elevated temperatures and polar aprotic solvents.

-

Electron-withdrawing nitro and ester groups activate the iodo position toward substitution.

Photochemical Reactivity

The nitro group induces photodeiodination under UV light:

Photoreaction Parameters

| Substrate | Light Source | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| 3-Iodo-5-methyl-6-nitro-1H-indazole-1-t-Bu ester | UV (254 nm) | 5-Methyl-6-nitro-1H-indazole-1-t-Bu ester | 73 | CH₃CN, N₂ atmosphere, 6 h |

Scientific Research Applications

3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the iodine atom may facilitate binding to specific proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl ester group is a common protective group for carboxylic acids. Below is a comparative analysis of structurally related compounds:

Reactivity and Stability

- Thermal Decomposition: The tert-butyl ester group in the target compound is expected to undergo thermal cleavage at elevated temperatures, releasing isobutylene and generating a carboxylic acid. This behavior aligns with MA20 polymer’s tert-butyl ester decomposition (activation energy: 125 kJ/mol) . However, the nitro group in the target compound may lower thermal stability compared to non-nitrated analogs due to increased electron-withdrawing effects.

- Chemical Reactivity: The iodine substituent differentiates this compound from non-halogenated analogs like 3-tert-butyl-oxadiazole derivatives . Iodine’s polarizability enhances its suitability for transition-metal-catalyzed reactions, whereas methyl and nitro groups modulate steric hindrance and electronic density.

Key Research Findings

Thermal Behavior :

Studies on tert-butyl esters (e.g., MA20 and A20 polymers) suggest that the target compound’s ester group will decompose at temperatures >150°C, with activation energies likely between 100–130 kJ/mol .

Synthetic Utility :

The iodine atom enables efficient cross-coupling, as demonstrated in analogous iodinated pyrrolidine esters .

Stability Limitations : Nitro groups may accelerate degradation under acidic or reducing conditions, necessitating careful storage (dry, inert atmosphere).

Biological Activity

3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester is a compound belonging to the indazole family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H12IN3O4

- CAS Number : 586330-46-3

The presence of iodine, a nitro group, and a tert-butyl ester moiety contributes to its unique reactivity and potential biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses. For instance, it has shown potential as an inhibitor of kinases, which are critical in cancer progression.

- Redox Activity : The nitro group can participate in redox reactions, potentially influencing oxidative stress pathways.

Anticancer Properties

Research highlights the anticancer potential of this compound. A study demonstrated its efficacy against various cancer cell lines, showing significant inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HL60 | 8.3 |

| HCT116 | 1.3 |

These results indicate that this compound exhibits strong potency against leukemia and colorectal cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, although further research is required to elucidate its full spectrum of activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of indazole derivatives, including this compound:

- Synthesis and Evaluation : A comprehensive review highlighted various synthetic routes for indazole derivatives and their biological evaluations, emphasizing the importance of substituent groups in modulating activity .

- Structure-Activity Relationship (SAR) : Research indicated that modifications at specific positions on the indazole ring significantly affect biological activity. For instance, the introduction of different substituents can enhance kinase inhibition potency .

- Pharmacological Studies : In vivo studies have shown promising results regarding the safety and efficacy of related compounds in animal models, paving the way for future clinical applications .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Iodo-5-methyl-6-nitro-indazole | Lacks tert-butyl ester | Moderate inhibition |

| 5-Methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester | Lacks iodine atom | Lower anticancer activity |

| 3-Iodo-6-nitro-indazole | Lacks methyl group | Reduced potency |

The unique combination of substituents in this compound enhances its reactivity and potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Iodo-5-methyl-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester, and how can reaction conditions be systematically optimized?

- Methodological Answer : Use Design of Experiments (DOE) to optimize reaction parameters such as temperature, solvent polarity, catalyst loading, and stoichiometry. For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology (RSM) refines optimal conditions . Incorporate intermediates like tert-butyl esters (e.g., imidazol-1-yl-acetic acid tert-butyl ester) as reference templates for N-alkylation or nitro-group introduction . Monitor reaction progress via HPLC or TLC, and validate purity with NMR and mass spectrometry.

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and stability?

- Methodological Answer : Perform multi-modal spectroscopic analysis :

- NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and tert-butyl ester integrity.

- FT-IR to verify carbonyl (C=O) and nitro (NO₂) functional groups.

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation.

- UV-Vis and cyclic voltammetry to assess electronic properties (e.g., nitro-group redox behavior).

Cross-reference data with PubChem entries for analogous tert-butyl esters to validate spectral patterns .

Q. What are the recommended storage conditions to ensure the compound’s stability during long-term research use?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation of the nitro and iodo groups. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess decomposition pathways. Use HPLC to quantify degradation products, such as free carboxylic acid or demethylated derivatives .

Advanced Research Questions

Q. How can computational methods guide the design of novel reactions involving this compound, such as cross-coupling or functional group interconversion?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example:

- Calculate activation energies for Suzuki-Miyaura coupling using the iodo-substituent as a reactive site.

- Simulate nitro-group reduction mechanisms (e.g., catalytic hydrogenation vs. Zn/HCl).

Validate predictions with experimental kinetics (e.g., in situ IR or GC-MS) and benchmark against ICReDD’s reaction path search frameworks .

Q. What strategies can resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

- Methodological Answer : Apply statistical meta-analysis to compare literature

- Normalize reaction conditions (solvent, temperature, catalyst loading).

- Use ANOVA to identify outliers or systematic biases.

- Replicate key experiments under standardized protocols (e.g., ICReDD’s feedback loop integrating computational and experimental data) .

Q. How can this compound be utilized as a precursor in targeted drug discovery, particularly for kinase inhibitors or protease antagonists?

- Methodological Answer : Leverage the indazole core for scaffold diversification:

- Step 1 : Hydrolyze the tert-butyl ester under acidic conditions (e.g., TFA/DCM) to generate the free carboxylic acid for amide coupling.

- Step 2 : Screen derivatives against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays.

- Step 3 : Optimize pharmacokinetics via logP adjustments (e.g., introducing PEGylated side chains) .

Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?

- Methodological Answer : Use high-performance countercurrent chromatography (HPCCC) or preparative HPLC with a C18 column (ACN/water gradient). For scale-up, employ membrane-based separation (e.g., nanofiltration) to remove metal catalysts or ionic byproducts . Validate purity with LC-MS and elemental analysis.

Q. How can researchers integrate this compound into studies on reaction engineering fundamentals, such as continuous-flow synthesis or reactor design?

- Methodological Answer : Develop continuous-flow protocols using microreactors to enhance heat/mass transfer for exothermic nitro-group reactions. Optimize residence time and mixing efficiency via computational fluid dynamics (CFD) simulations. Benchmark against CRDC’s reactor design frameworks (e.g., RDF2050112) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.